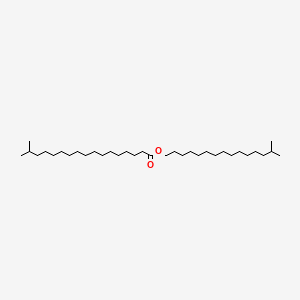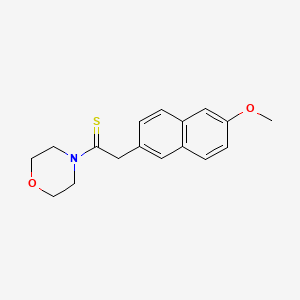
3-Pentenoic acid, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 3-Pentenoic acid, 2-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyl-3-pentenoic acid can be converted to 2-methyl-3-pentenoic acid derivatives.
Reduction: 2-Methylpent-3-en-1-ol.
Substitution: Halogenated derivatives of 2-methyl-3-pentenoic acid.
Scientific Research Applications
3-Pentenoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-Pentenoic acid: Another unsaturated carboxylic acid with a double bond at a different position.
4-Pentenoic acid: Similar structure but with the double bond located at the fourth carbon.
2-Methyl-2-pentenoic acid: A positional isomer with the double bond at the second carbon.
Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .
Properties
CAS No. |
37674-63-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(E)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |
InChI Key |
NFRJJFMXYKSRPK-ONEGZZNKSA-N |
SMILES |
CC=CC(C)C(=O)O |
Isomeric SMILES |
C/C=C/C(C)C(=O)O |
Canonical SMILES |
CC=CC(C)C(=O)O |
boiling_point |
199.00 to 200.00 °C. @ 760.00 mm Hg |
density |
0.960-0.966 |
| 37674-63-8 | |
physical_description |
clear, colourless liquid |
Pictograms |
Corrosive |
solubility |
slightly soluble in water, soluble in alcohol and most fixed oils |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















